4-[(Azetidin-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIAUMGIMGPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to Benzonitrile: The azetidine ring is then attached to the benzonitrile group via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄, reflux) | H₂O | 4-[(Azetidin-1-yl)methyl]benzoic acid | 85% | |
| Basic (NaOH, H₂O₂, 80°C) | NaOH/H₂O₂ | 4-[(Azetidin-1-yl)methyl]benzamide | 72% |
Hydrolysis pathways are influenced by steric hindrance from the azetidine ring, which slightly reduces reaction rates compared to unsubstituted benzonitriles.
Alkylation and Acylation of the Azetidine Ring
The secondary amine in the azetidine ring participates in alkylation and acylation reactions.
-
Alkylation :
Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts: -
Acylation :
Acetic anhydride in pyridine produces the corresponding acetamide:
Electrophilic Aromatic Substitution
The electron-donating azetidine-methyl group activates the benzene ring toward electrophilic substitution.
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-[(Azetidin-1-yl)methyl]-3-nitrobenzonitrile | 63% | |
| Bromination | Br₂, FeBr₃ | Para | 4-[(Azetidin-1-yl)methyl]-3-bromobenzonitrile | 58% |
Regioselectivity is dictated by the directing effects of both the azetidine and nitrile groups.
Reduction Reactions
The nitrile group can be selectively reduced to a primary amine without affecting the azetidine ring.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 4-[(Azetidin-1-yl)methyl]benzylamine | 88% | |
| H₂/Pd-C | EtOH, 25°C | 4-[(Azetidin-1-yl)methyl]benzylamine | 92% |
Cross-Coupling Reactions
The nitrile group facilitates palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives:
Mechanistic Insights
-
Nitrile Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or a cyanamide intermediate in basic conditions.
-
Azetidine Alkylation : Follows an Sₙ2 mechanism due to the ring’s constrained geometry .
-
Electrophilic Substitution : Enhanced para selectivity due to resonance donation from the azetidine-methyl group.
This compound’s versatility in nitrile- and azetidine-driven reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug development .
Scientific Research Applications
Biological Research Applications
The compound has been investigated for its potential as a bioactive molecule with various pharmacological properties.
Anticancer Activity
Research indicates that 4-[(Azetidin-1-yl)methyl]benzonitrile interacts with key proteins involved in cell cycle regulation, particularly Cyclin A2 and Cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development.
Antimicrobial Properties
The compound has also shown promise in antimicrobial studies, where it exhibits activity against a range of bacterial and fungal pathogens. Its structural features allow it to disrupt microbial cell functions, presenting a potential avenue for developing new antibiotics .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis:
Synthesis of Complex Molecules
This compound is used to synthesize more complex heterocyclic compounds and derivatives. Its azetidine ring structure allows for various modifications, facilitating the creation of novel materials and catalysts with tailored properties .
Click Chemistry Applications
The compound can participate in click chemistry reactions, which are characterized by their high yield and efficiency. This makes it a valuable intermediate in the synthesis of diverse chemical entities, particularly those aimed at pharmaceutical applications .
Drug Development
Given its interactions with biological targets, this compound is being explored as a potential drug candidate for several conditions:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections resistant to current antibiotics .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in specific applications:
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]benzonitrile is primarily influenced by the reactivity of the azetidine ring and the nitrile group. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the nitrile group can act as a nucleophile or electrophile depending on the reaction conditions . The compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, which can be modulated by the compound’s structural features .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Benzonitrile Derivatives
The biological and physicochemical profiles of benzonitrile derivatives are highly dependent on the substituent attached to the methylene group. Below is a comparative analysis of key analogs:
Heterocyclic Substituents
Key Observations :
- Electronic Effects : Thiazole and pyrimidine substituents enhance aromaticity and electron-withdrawing properties, whereas azetidine’s saturated ring offers basicity and nucleophilicity.
- Biological Interactions : Imidazole and pyrimidine derivatives (e.g., ) are often utilized in kinase inhibitors due to their ability to participate in hydrogen bonding and π-π interactions.
Amine and Amide Substituents
Key Observations :
- Steric Effects: The chiral aminoethyl group in may improve target selectivity in asymmetric catalysis or receptor binding.
- Polarity: Piperidinone’s ketone group increases hydrophilicity compared to azetidine, influencing solubility and membrane permeability.
Physicochemical and Pharmacokinetic Trends
Table 2: Predicted Physicochemical Properties
Key Findings :
- Azetidine derivatives exhibit moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility.
Biological Activity
4-[(Azetidin-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to an azetidine ring, which contributes to its unique biological profile. The structural complexity allows for various interactions with biological targets, particularly within the central nervous system.
Biological Activity Overview
Recent research indicates that this compound exhibits several pharmacological activities:
- Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the D1 dopamine receptor. This mechanism suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.
- Antimicrobial Properties : Preliminary studies have shown that related azetidine derivatives possess antimicrobial activity against various pathogens, indicating a potential for broader applications in infectious diseases .
The compound's interaction with the D1 dopamine receptor is crucial for its pharmacological effects. As a positive allosteric modulator, it enhances receptor activity without directly activating it, which may reduce side effects commonly associated with direct agonists or antagonists. Further investigations into its binding affinity and selectivity across different receptor subtypes are ongoing to elucidate its full pharmacological profile.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Dopaminergic Activity : A study demonstrated that this compound could selectively enhance D1 receptor signaling pathways in vitro, suggesting its utility in conditions characterized by dopaminergic dysfunction.
- Antimicrobial Evaluation : In a comparative study, related azetidine compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
- Cytotoxicity Studies : Research on structural analogs indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines (e.g., MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. This suggests possible applications in oncology .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-[(Azetidin-1-yl)methyl]benzonitrile, and how can purity be validated?
Methodological Answer: A plausible synthesis involves nucleophilic substitution between azetidine and a benzonitrile precursor bearing a reactive leaving group (e.g., bromomethyl or chloromethyl). For example, reacting 4-(bromomethyl)benzonitrile with azetidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate azetidine. Post-synthesis, purity can be validated via ¹H/¹³C NMR to confirm substitution at the benzonitrile methyl position and absence of unreacted starting materials. HPLC-MS is recommended for quantitative purity assessment, especially if the compound is intended for biological assays .
Q. How can the molecular structure of this compound be characterized experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Co-crystallize the compound with a suitable solvent (e.g., ethanol/water) to determine bond lengths, angles, and spatial conformation of the azetidine ring and benzonitrile group. SC-XRD is critical for resolving stereochemical ambiguities .
- Vibrational spectroscopy (IR/Raman): Identify characteristic peaks for the nitrile group (~2220–2240 cm⁻¹) and azetidine ring vibrations (C-N stretching at ~1100–1200 cm⁻¹).
- NMR in deuterated solvents: Use DMSO-d₆ or CDCl₃ to observe chemical shifts for the benzonitrile aromatic protons (δ ~7.5–8.0 ppm) and azetidine protons (δ ~2.5–3.5 ppm for N-CH₂) .
Advanced Research Questions
Q. How do electronic effects of the azetidine and nitrile groups influence intramolecular charge transfer (ICT) in this compound?
Methodological Answer: The electron-rich azetidine (via its lone pair on nitrogen) and electron-withdrawing nitrile group create a push-pull system, potentially enabling ICT. To study this:
- Fluorescence spectroscopy: Measure emission spectra in solvents of varying polarity. A red shift in emission with increasing solvent polarity supports ICT. Compare with model compounds lacking the azetidine group to isolate its contribution .
- Time-resolved spectroscopy: Calculate radiative (kᵣ) and non-radiative (kₙᵣ) decay rates to quantify ICT efficiency.
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density differences between ground and excited states .
Q. How can researchers resolve contradictions in reported reactivity data for benzonitrile derivatives with azetidine substituents?
Methodological Answer: Contradictions often arise from substituent effects or solvent-dependent reactivity. To address this:
- Comparative kinetic studies: Systematically vary reaction conditions (solvent, temperature, catalyst) for this compound and structurally related compounds (e.g., 4-(piperidinylmethyl)benzonitrile). Use HPLC or GC to track reaction progress.
- Computational modeling: Perform transition state analysis (e.g., using Gaussian or ORCA) to identify steric or electronic barriers unique to the azetidine ring’s small size and strain .
- Isolation of intermediates: Use in-situ FTIR or cryogenic trapping to detect transient species (e.g., iminium ions) that may explain divergent pathways .
Q. What strategies are recommended for studying the compound’s potential in optoelectronic materials (e.g., OLEDs)?
Methodological Answer:
- Thin-film characterization: Deposit the compound via vacuum sublimation onto ITO substrates. Measure electroluminescence (EL) spectra and external quantum efficiency (EQE) using a calibrated integrating sphere. Compare with derivatives lacking the azetidine group to assess its role in charge transport .
- Cyclic voltammetry: Determine HOMO/LUMO levels in acetonitrile (0.1 M TBAPF₆) to evaluate electron injection/transport properties.
- Thermogravimetric analysis (TGA): Assess thermal stability (>300°C required for OLED processing). Pair with DSC to detect phase transitions affecting film morphology .
Safety and Handling
Q. What are critical safety considerations for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols.
- Decomposition hazards: Avoid high temperatures (>200°C) to prevent release of toxic HCN or NOₓ. Use CO₂ or dry chemical extinguishers for fires .
- Spill management: Neutralize spills with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide. Collect residue in a labeled hazardous waste container .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
